

Physical and chemical properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-(2-Cyano-4-methoxyphenyl)acetic acid
Cat. No.:	B2558162

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyano-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid, a nitrile (cyano group), and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise identification and structure.

Identifier	Value	Source
IUPAC Name	2-(2-cyano-4-methoxyphenyl)acetic acid	[1]
CAS Number	52786-67-1	[2]
Molecular Formula	C ₁₀ H ₉ NO ₃	[2]
Molecular Weight	191.18 g/mol	[2]
InChI	1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13)	[1]
InChIKey	JVYVOEJCUPVLEQ-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC(=C(C=C1)CC(=O)O)C#N	-

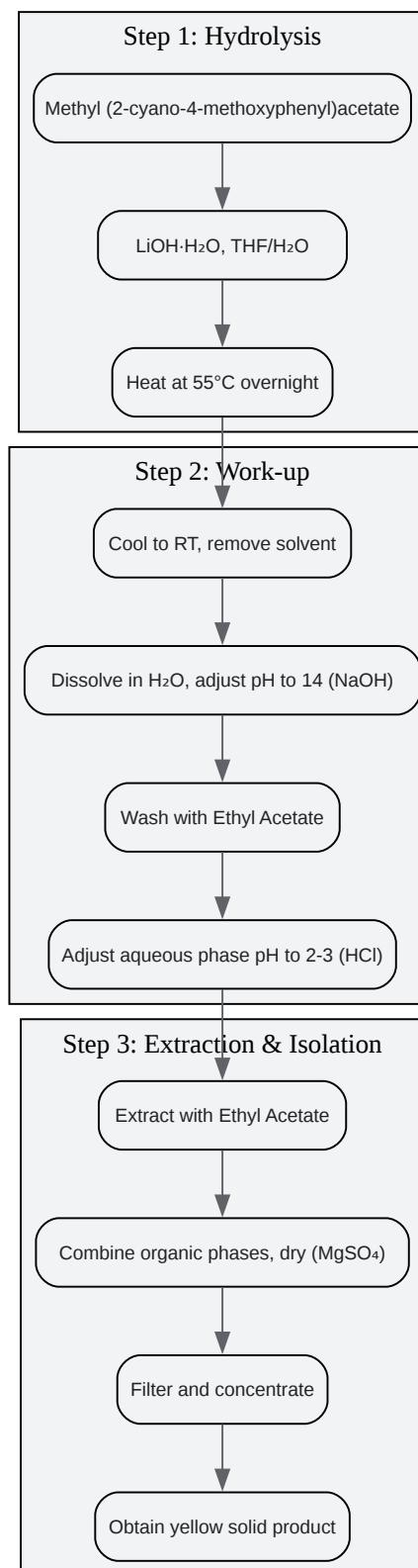
The molecular structure consists of a benzene ring substituted at position 1 with a carboxymethyl group, at position 2 with a cyano group, and at position 4 with a methoxy group. The presence of these functional groups dictates the molecule's reactivity and physical properties.

Physical Properties

Experimentally determined physical properties for **2-(2-Cyano-4-methoxyphenyl)acetic acid** are not extensively reported in readily available literature. However, based on supplier information and data from structurally related isomers, we can infer certain characteristics.

Property	Observation/Inferred Value	Source/Rationale
Physical Form	Solid, reported as a yellow solid.	[2]
Purity	Commercially available with a purity of $\geq 98\%$.	[1]
Melting Point	Data not available. For comparison, the related isomer 2-(2-Chloro-4-methoxyphenyl)acetic acid has a melting point of 118-124 °C. [3]	-
Boiling Point	Data not available. Phenylacetic acids generally have high boiling points and may decompose upon heating.	-
Solubility	Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. [4] Its solubility in aqueous solutions is likely pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. [4] [5]	-
Storage	Recommended to be stored at room temperature, sealed in a dry environment.	[1]

Chemical Properties and Reactivity


The chemical behavior of **2-(2-Cyano-4-methoxyphenyl)acetic acid** is governed by its constituent functional groups: the carboxylic acid, the aromatic nitrile, and the methoxy group.

- **Carboxylic Acid Reactivity:** As a typical carboxylic acid, it is expected to undergo esterification with alcohols in the presence of an acid catalyst, and can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. It will react with bases to form carboxylate salts.[6]
- **Nitrile Group Reactivity:** The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine. It also influences the electronic properties of the aromatic ring.
- **Aromatic Ring Substitution:** The methoxy group is an activating, ortho-, para-directing group, while the cyano and carboxymethyl groups are deactivating, meta-directing groups. This substitution pattern makes further electrophilic aromatic substitution complex.
- **Stability:** The compound is generally stable under standard storage conditions.[7] However, like many carboxylic acids, it can be incompatible with strong oxidizing agents and bases.[8]

Synthesis Protocol

A common synthetic route to **2-(2-Cyano-4-methoxyphenyl)acetic acid** involves the hydrolysis of the corresponding methyl ester.[2]

Experimental Workflow: Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2-Cyano-4-methoxyphenyl)acetic acid**.

Detailed Step-by-Step Methodology[2]

- Reaction Setup: Dissolve methyl (2-cyano-4-methoxyphenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Hydrolysis: Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$, ~4.0 eq) to the solution. Heat the reaction mixture to 55°C and stir overnight.
- Initial Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
- Aqueous Work-up: Dissolve the residue in water and adjust the pH to 14 using a 1 N aqueous solution of sodium hydroxide (NaOH).
- Purification: Wash the basic aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.
- Acidification: Adjust the pH of the aqueous phase to 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl).
- Extraction: Extract the acidified aqueous phase with ethyl acetate.
- Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield **2-(2-Cyano-4-methoxyphenyl)acetic acid** as a yellow solid.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

- ¹H NMR (CDCl_3): δ 3.81 (s, 3H, $-\text{OCH}_3$), 3.84 (s, 2H, $-\text{CH}_2-$), 7.09 (dd, 1H, Ar-H), 7.13 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 10.22 (br s, 1H, $-\text{COOH}$).[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

- MS (ESI+): m/z 192.2 ($[M+H]^+$).[\[2\]](#)

Infrared (IR) Spectroscopy

While specific experimental data for the target compound is not readily available, the IR spectrum is expected to show characteristic absorption bands for the functional groups present:

- -OH (Carboxylic Acid): A broad band in the region of 2500-3300 cm^{-1} .
- -C=O (Carboxylic Acid): A strong absorption band around 1700-1725 cm^{-1} .
- -C≡N (Nitrile): An absorption band in the region of 2220-2260 cm^{-1} .
- C-O (Ether): An absorption band around 1250 cm^{-1} .

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[\[9\]](#) The general mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[\[10\]](#)

2-(2-Cyano-4-methoxyphenyl)acetic acid serves as a valuable intermediate for the synthesis of potential therapeutic agents.[\[3\]](#) The cyano and methoxy groups offer sites for further chemical modification to explore structure-activity relationships and develop analogs with improved potency, selectivity, or pharmacokinetic properties. While specific drugs derived from this particular starting material are not prominently documented in the public domain, its structural motifs are relevant to the design of bioactive molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **2-(2-Cyano-4-methoxyphenyl)acetic acid**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[11]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.[11]
 - In case of eye contact: Rinse with plenty of water for at least 15 minutes.[11]
 - If inhaled: Move the person into fresh air.[11]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[11]
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [11]

Conclusion

2-(2-Cyano-4-methoxyphenyl)acetic acid is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed and validated synthesis protocol, and an outline of its relevance in medicinal chemistry. While some experimental data for this specific compound remains to be fully documented in the literature, the information presented here, based on available data and established chemical principles, serves as a crucial resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patents.justia.com [patents.justia.com]

- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2558162#physical-and-chemical-properties-of-2-(2-cyano-4-methoxyphenyl-acetic-acid)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com